
2-(4-(2,5-dimethylfuran-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(2,5-dimethylfuran-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a furan ring, a tetrazole ring, and an amide group, which contribute to its diverse chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,5-dimethylfuran-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting with the preparation of 2,5-dimethylfuran-3-carboxylic acid. This intermediate is then converted into its corresponding amide through a reaction with an appropriate amine. The final step involves the formation of the tetrazole ring, which can be achieved through cyclization reactions using azide sources under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(2,5-dimethylfuran-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The amide group can be reduced to form amines.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furanones, while reduction of the amide group produces amines .
Wissenschaftliche Forschungsanwendungen
2-(4-(2,5-dimethylfuran-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties .
Wirkmechanismus
The mechanism of action of 2-(4-(2,5-dimethylfuran-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The furan and tetrazole rings play crucial roles in these interactions, contributing to the compound’s overall bioactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,5-Dimethylfuran-3-carboxamido)benzoic acid
- Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate .
Uniqueness
Compared to similar compounds, 2-(4-(2,5-dimethylfuran-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide stands out due to the presence of both a tetrazole ring and a furan ring.
Eigenschaften
IUPAC Name |
2-[4-[(2,5-dimethylfuran-3-carbonyl)amino]phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3/c1-8-7-12(9(2)24-8)15(23)17-10-3-5-11(6-4-10)21-19-14(13(16)22)18-20-21/h3-7H,1-2H3,(H2,16,22)(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOWDYQCVDBIMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
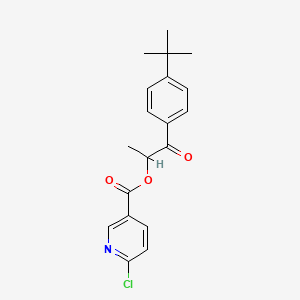
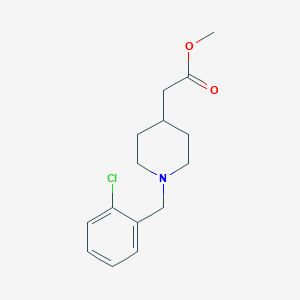
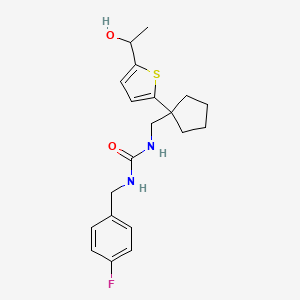
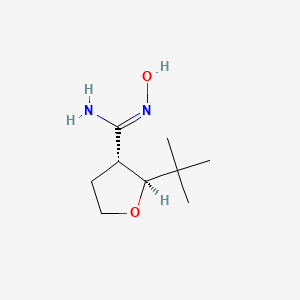
![ETHYL 1-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL}PIPERIDINE-4-CARBOXYLATE](/img/structure/B2606860.png)
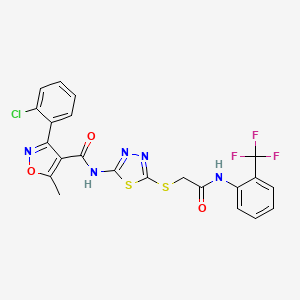
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2606865.png)
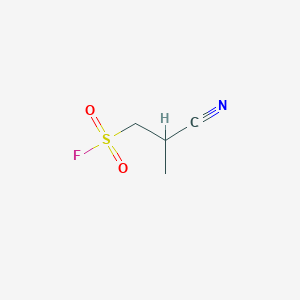
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2606869.png)
![2-methyl-N-{4-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide](/img/structure/B2606871.png)
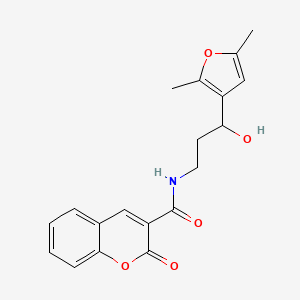
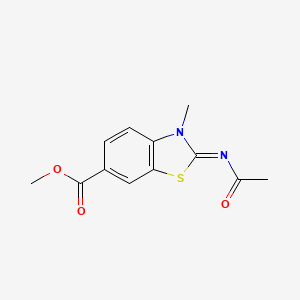
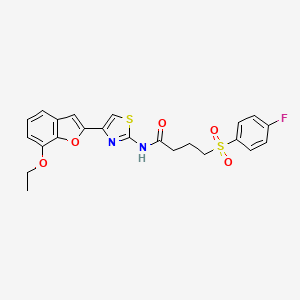
![1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)prop-2-en-1-one](/img/structure/B2606876.png)
